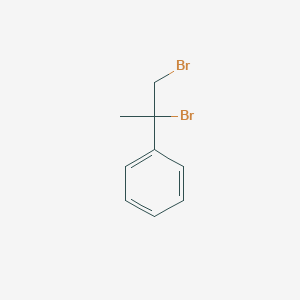
4-Ethyloctan-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyloctan-4-OL is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an ethyl-substituted octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyloctan-4-OL typically involves the reaction of 4-ethyloctan-4-one with a reducing agent. One common method is the reduction of 4-ethyloctan-4-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of 4-ethyloctan-4-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure is a common approach. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyloctan-4-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid, PCC
Dehydration: Sulfuric acid, phosphoric acid
Substitution: Thionyl chloride, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-ethyloctan-4-one
Dehydration: Alkenes (e.g., 4-ethyloctene)
Substitution: Alkyl chlorides (e.g., 4-chloro-4-ethyloctane)
Aplicaciones Científicas De Investigación
4-Ethyloctan-4-OL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethyloctan-4-OL involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
4-Ethyloctan-4-OL can be compared with other similar compounds, such as:
4-Ethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Ethyloctan-4-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
4-Methylheptan-4-OL: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Propiedades
Número CAS |
38395-42-5 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
4-ethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-4-7-9-10(11,6-3)8-5-2/h11H,4-9H2,1-3H3 |
Clave InChI |
OYBUBRUQIKTRET-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


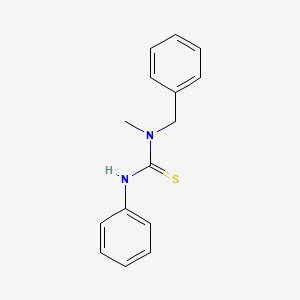
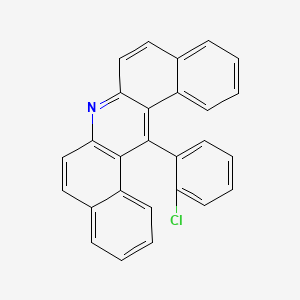
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
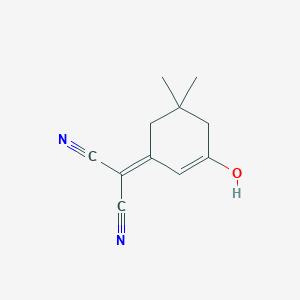
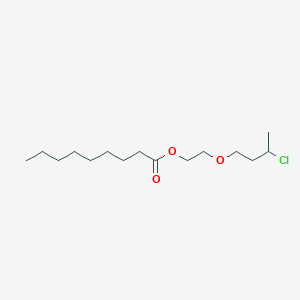
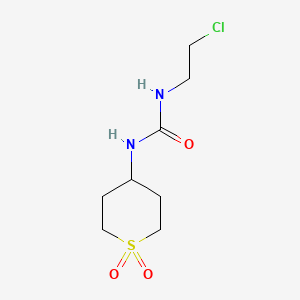
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
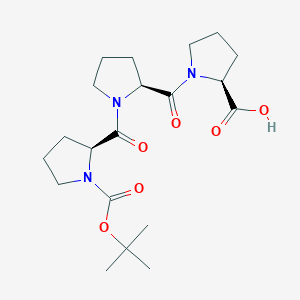
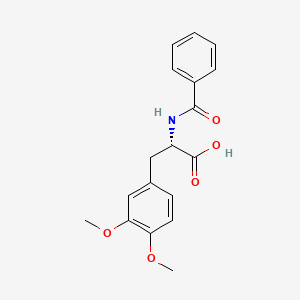

![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

